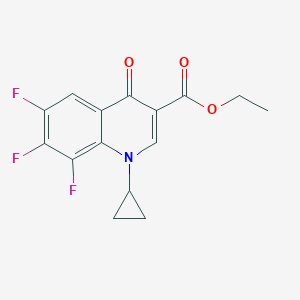

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Overview

Description

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS: 94242-51-0) is a key intermediate in synthesizing fluoroquinolone antibiotics such as Sparfloxacin and Gatifloxacin . Its molecular formula is C₁₅H₁₂F₃NO₃ (MW: 311.26), featuring a cyclopropyl group at position 1, trifluoro substitution at positions 6,7,8, and an ethyl ester at the carboxylate moiety . This compound is synthesized via cyclization reactions involving cyclopropylamine and fluorinated benzoic acid derivatives, achieving >95% purity (HPLC) .

Mechanism of Action

Mode of Action

It is known that compounds acting via the neurotensin receptor type 2 (nts2) are active in animal models of acute and chronic pain . If BAS 00805195 shares a similar mechanism, it may interact with its targets to modulate pain signaling pathways.

Biochemical Pathways

The biochemical pathways affected by BAS 00805195 are not well-documented. Given its potential interaction with NTS2, it may influence the neurotensin signaling pathway. Neurotensin is a neuropeptide that modulates dopamine signaling in the brain, and alterations in this pathway can have significant effects on pain perception .

Result of Action

If it acts via NTS2, it may modulate neuronal activity and neurotransmitter release, potentially altering pain signaling .

Biological Activity

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester (CAS No. 94242-51-0) is a synthetic derivative of quinolinecarboxylic acid that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their antibacterial properties and their role as gyrase inhibitors. The following sections will explore its biological activity, including antibacterial effects, mechanism of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 311.2559 g/mol. Its structure includes a cyclopropyl group and trifluoromethyl substituents that contribute to its pharmacological properties.

Antibacterial Properties

Research indicates that compounds within the quinolinecarboxylic acid family exhibit significant antibacterial activity. Specifically, 1-Cyclopropyl-6,7,8-trifluoro derivatives have shown efficacy against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

The primary mechanism by which 1-Cyclopropyl-6,7,8-trifluoro derivatives exert their antibacterial effects is through the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth.

Case Studies

A study conducted by researchers at LGC Standards evaluated the efficacy of this compound in vitro against various bacterial strains. The findings demonstrated a dose-dependent response in inhibiting bacterial growth, with notable potency observed in Staphylococcus aureus.

Another investigation published in patent literature highlighted the synthesis and biological evaluation of similar compounds where modifications to the quinoline structure enhanced antibacterial activity (US4822801A) . These findings underscore the importance of structural optimization in drug design.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, related compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Generally, quinolone derivatives exhibit good oral bioavailability and moderate half-lives.

Toxicity studies are essential for understanding the safety profile of this compound. Preliminary assessments indicate that while some quinolone derivatives can exhibit cytotoxicity at high concentrations, further studies are required to establish safe dosage levels for therapeutic use.

Scientific Research Applications

Pharmaceutical Applications

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has been studied for its antibacterial properties. The compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication.

Antibacterial Activity

Several studies have demonstrated the efficacy of this compound against various strains of bacteria, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Inhibitory effects observed against Escherichia coli and Pseudomonas aeruginosa.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various quinolone derivatives, including 1-Cyclopropyl-6,7,8-trifluoro derivatives. The results indicated a significant reduction in bacterial growth at concentrations as low as 2 µg/mL against resistant strains of Staphylococcus aureus .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of quinolone derivatives highlighted that the trifluoromethyl group enhances lipophilicity and bioavailability while improving antibacterial potency . The cyclopropyl moiety contributes to the compound's ability to penetrate bacterial membranes effectively.

Toxicological Studies

While exploring the therapeutic potential of this compound, toxicological assessments are crucial. Preliminary studies indicate that the compound exhibits low toxicity in mammalian cell lines at therapeutic doses . However, further investigations are required to establish a comprehensive safety profile.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester undergoes acid-catalyzed hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive quinolinecarboxylic acids used in antibiotic synthesis.

Reaction Conditions :

-

Reagents : 6N hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid with sodium acetate

-

Temperature : Reflux (100–109°C)

-

Time : 1.5–6 hours

Key Findings :

-

Hydrolysis proceeds efficiently under strongly acidic conditions, with near-quantitative yields.

-

The reaction is scalable, as demonstrated in a 1.5 kg substrate batch yielding 98% product .

Hydrogenation of Nitro Intermediates

The ethyl ester participates in catalytic hydrogenation to reduce nitro groups to amines, enabling further functionalization.

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or platinum oxide

-

Solvent : Ethanol or acetic acid

-

Pressure : H₂ gas at 1–3 atm

Key Findings :

-

Hydrogenation selectively reduces nitro groups without affecting the ethyl ester or cyclopropyl moieties.

-

Subsequent hydrolysis of the ethyl ester post-hydrogenation yields amino-functionalized carboxylic acids .

Cyclization and Ring-Closure Reactions

The ethyl ester serves as a precursor in cyclization reactions to form fused quinoline systems.

Reaction Conditions :

-

Base : Potassium tert-butoxide (t-BuOK)

-

Solvent : tert-Butanol

-

Temperature : 50–60°C

Key Findings :

-

Cyclization requires strong bases like t-BuOK to deprotonate intermediates and drive ring closure.

-

Products retain the trifluoro and cyclopropyl substituents, critical for antimicrobial activity .

Fluorine Substitution

While direct fluorine substitution is not explicitly documented for this ester, related fluoroquinolones undergo nucleophilic displacement of fluorine with piperazine or pyrrolidine amines under basic conditions.

Hypothetical Pathway :

-

Reagents : Piperazine in dimethylformamide (DMF)

-

Temperature : 80–100°C

-

Outcome : Substitution at C-7 or C-8 position to yield broad-spectrum antibiotics.

Supporting Evidence :

Stability and Byproduct Formation

Thermal Degradation :

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester?

The synthesis typically involves multi-step protocols starting with fluorinated benzoic acid derivatives. For example, 3-chloro-2,4,5-trifluorobenzoic acid (a non-commercial intermediate) is reacted with cyclopropylamine under controlled conditions to form the quinoline core . Subsequent esterification with ethanol introduces the ethyl ester group. Key steps include diazotization and substitution reactions, as described in EP patents for analogous compounds . Critical parameters include temperature control (e.g., avoiding decomposition above 80°C) and purification via recrystallization from toluene or ether .

Q. How can X-ray crystallography confirm the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell dimensions a = 8.378 Å, b = 9.625 Å, and c = 10.328 Å have been reported for related derivatives . Hydrogen bonding between the carboxyl group and adjacent molecules (O–H⋯O interactions) stabilizes the crystal lattice, confirming the planar quinoline structure . Refinement protocols often include riding H-atom models with Uiso constraints .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : Monitor impurities using reverse-phase columns (C18) with UV detection at 254 nm. Process impurities like 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid should be quantified .

- NMR : <sup>19</sup>F NMR is critical for verifying fluorine substitution patterns .

- Stability Testing : Store intermediates in airtight containers at controlled room temperature (20–25°C) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the substitution pattern on the quinoline core influence antibacterial activity?

The cyclopropyl group at position 1 enhances gram-negative activity by improving membrane penetration, while fluorine atoms at positions 6, 7, and 8 increase DNA gyrase inhibition . Modifications at position 7 (e.g., piperazinyl or nitroso-piperazinyl groups) further optimize pharmacokinetics, as seen in moxifloxacin derivatives . Structure-activity relationship (SAR) studies suggest that trifluorination at positions 6–8 maximizes bactericidal potency but may reduce solubility, requiring formulation adjustments .

Q. What strategies resolve discrepancies between in vitro and in vivo antibacterial efficacy data?

- Metabolic Stability : Assess hepatic microsomal degradation to identify labile groups (e.g., ester hydrolysis). Replace the ethyl ester with a methyl group in prodrug formulations to enhance bioavailability .

- Solubility Optimization : Use co-solvents (e.g., PEG 400) or nanoparticle carriers to improve aqueous solubility, which is critical for in vivo efficacy .

- PK/PD Modeling : Correlate minimum inhibitory concentration (MIC) with plasma half-life to adjust dosing regimens .

Q. How can regioselective cyclization reactions be achieved during derivatization?

The Hard and Soft Acids and Bases (HSAB) principle guides regioselectivity. For example, tert-butyl acetoacetate reacts selectively with the 8-fluoro position of the quinoline core to form furo[3,2-h]quinolones under mild acidic conditions . Monitoring reaction progress via <sup>13</sup>C NMR helps identify intermediates and optimize yields (typically 60–75%) .

Q. What crystallographic challenges arise during polymorph screening?

Polymorphs of this compound may exhibit varying hydrogen-bonding networks, affecting dissolution rates. High-throughput screening using solvents like acetonitrile or ethyl acetate can isolate stable forms . Differential scanning calorimetry (DSC) and powder XRD distinguish between anhydrous and monohydrate forms, which differ in melting points by ~10°C .

Q. How do steric and electronic effects influence fluorine substitution patterns?

- Steric Effects : Bulky substituents at position 7 (e.g., nitroso-piperazinyl) reduce DNA binding affinity but improve tissue penetration .

- Electronic Effects : Electron-withdrawing fluorine atoms at positions 6–8 increase the compound’s electrophilicity, enhancing interactions with gyrase’s catalytic tyrosine residues . Computational modeling (DFT) predicts charge distribution and guides rational design .

Q. Methodological Notes

- Contradictory Data : Discrepancies in antibacterial activity may arise from assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. serum-containing media). Standardize protocols per CLSI guidelines .

- Intermediate Handling : Hygroscopic intermediates (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) require inert-atmosphere storage to prevent hydrolysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Bioactivity

1-Cyclopropyl-7,8-Difluoro-6-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid Ethyl Ester (CAS: 1329836-33-0)

- Structure: Replaces one fluorine (position 6) with a methoxy group (C₁₆H₁₅F₂NO₄; MW: 323.29) .

- Impact : Methoxy groups enhance lipophilicity and metabolic stability but reduce bacterial DNA gyrase binding compared to trifluoro substitution .

- Application: Intermediate for methoxy-containing quinolones like Moxifloxacin .

Ethyl 5-Amino-1-Cyclopropyl-6,7,8-Trifluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (CAS: 103772-13-0)

- Structure: Features an amino group at position 5 (C₁₅H₁₃F₃N₂O₃; MW: 326.28) .

- Impact: The amino group facilitates nucleophilic substitution reactions, enabling the synthesis of Sparfloxacin via benzylamine coupling .

- Key Difference: Enhanced reactivity for piperazinyl or piperidine substitutions compared to the non-amino parent compound .

1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid Ethyl Ester (Gatiester)

- Structure: Difluoro (positions 6,7) and methoxy (position 8) substitution (C₁₆H₁₅F₂NO₄) .

- Synthesis Challenges: Generates genotoxic impurities (e.g., GTS-STG-1A/B) during synthesis, requiring stringent purification .

- Application : Intermediate for Gatifloxacin , emphasizing the role of methoxy in modulating pharmacokinetics .

Physicochemical Properties

| Property | Target Compound (CAS 94242-51-0) | CAS 1329836-33-0 (Methoxy Analog) | CAS 103772-13-0 (Amino Derivative) |

|---|---|---|---|

| Molecular Weight | 311.26 | 323.29 | 326.28 |

| Fluorine Substitution | 6,7,8-Trifluoro | 7,8-Difluoro + 6-Methoxy | 6,7,8-Trifluoro + 5-Amino |

| Purity (HPLC) | >95% | >95% | >95% |

| Key Application | Sparfloxacin, Gatifloxacin | Moxifloxacin | Sparfloxacin |

Research Findings and Industrial Relevance

- Sparfloxacin Synthesis: The target compound reacts with benzylamine to form SF4, a precursor to Sparfloxacin.

- Gatifloxacin Synthesis : Hydrolysis and methoxylation of the target compound yield Gatifloxacin, demonstrating its versatility as a scaffold .

- Genotoxic Impurities: Analogs like Gatiester require careful handling due to genotoxic precursors (e.g., GTS-STG-1A/B), underscoring the safety advantages of the trifluoro intermediate .

Properties

IUPAC Name |

ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGICMAMEHORFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336680 | |

| Record name | BAS 00805195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94242-51-0 | |

| Record name | Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94242-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAS 00805195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.